Vitexin rhamnoside
CAS No.: 32426-34-9
Cat. No.: VC21337072
Molecular Formula: C27H30O14
Molecular Weight: 578.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32426-34-9 |
---|---|
Molecular Formula | C27H30O14 |
Molecular Weight | 578.5 g/mol |
IUPAC Name | 5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one |
Standard InChI | InChI=1S/C27H30O14/c1-9-19(32)21(34)24(37)27(38-9)39-11-4-2-10(3-5-11)15-7-14(31)17-12(29)6-13(30)18(25(17)40-15)26-23(36)22(35)20(33)16(8-28)41-26/h2-7,9,16,19-24,26-30,32-37H,8H2,1H3 |
Standard InChI Key | ZIIBNXKQZAUBRD-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O |
Introduction
Chemical Identification and Structure
Vitexin rhamnoside, with the molecular formula C27H30O14 and a molecular weight of 578.5 g/mol, belongs to the class of compounds known as flavonoid 8-C-glycosides . It has several synonyms in scientific literature, including vitexin-4'-rhamnoside, 8-glycosyl-apigenin-rhamnoside, and vitexin-2''-O-rhamnoside . The compound is registered with the Chemical Abstracts Service (CAS) under multiple numbers, including 32426-34-9 and 64820-99-1, reflecting slight variations in structural identification across different research contexts .
Structural Characteristics
Vitexin rhamnoside features a flavone backbone with a glucose moiety attached at the C-8 position and a rhamnose sugar attached to the 4' position of the B-ring (or alternatively at the 2'' position of the glucose moiety, depending on the specific isomer) . This glycosylation pattern is critical for its biological activities and physicochemical properties. The chemical structure contains multiple hydroxyl groups that contribute to its antioxidant properties and influence its solubility characteristics .
Physical Properties
Vitexin rhamnoside exists as a solid compound at room temperature with specific solubility properties determined by its glycosidic structure. The presence of both sugar moieties (glucose and rhamnose) enhances its water solubility compared to the aglycone form, while maintaining some lipophilic characteristics due to its flavonoid backbone . These balanced properties significantly influence its pharmacokinetic behavior and biological activities.
Natural Sources and Distribution
Plant Sources
Vitexin rhamnoside has been definitively identified in several species of the Crataegus genus (hawthorn), particularly in Crataegus orientalis and Crataegus laciniata . Hawthorn has a long history of use in traditional medicine systems worldwide, particularly for cardiovascular applications, which may be partly attributed to the presence of bioactive compounds like vitexin rhamnoside .
Concentration in Natural Sources
The compound is found primarily in the leaves and flowering tops of hawthorn species, with concentrations varying based on growing conditions, harvest time, and plant species . This variation necessitates standardization procedures when using hawthorn extracts for research or medicinal purposes to ensure consistent vitexin rhamnoside content.
Pharmacological Properties and Biological Activities
Immunomodulatory Effects
Research has demonstrated significant immunomodulatory activities of vitexin rhamnoside in cyclophosphamide-induced immunosuppressed mouse models . The compound exhibits remarkable capacity to restore immune function through multiple mechanisms:
-
Restoration of body weight in immunosuppressed mice
-
Improvement of spleen and thymus damage
-
Normalization of peripheral blood parameters
-
Enhancement of T and B lymphocyte proliferation
-
Activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTL)
Cytokine Modulation
Vitexin rhamnoside significantly influences cytokine production and expression. Studies have shown its ability to promote the secretion and mRNA expression of critical immune system regulators, including:
Cytokine | Effect on Secretion | mRNA Expression |
---|---|---|
IFN-γ | 28.36 pg/mL | 0.68 |
IL-2 | 31.81 pg/mL | 0.74 |
IL-6 | 20.40 pg/mL | 0.75 |
IL-12 | 19.81 pg/mL | 0.55 |
Table 1: Effects of vitexin rhamnoside on cytokine levels in immunosuppressed mice model
Antioxidant Activity
Vitexin rhamnoside demonstrates substantial antioxidant properties through multiple mechanisms. It enhances the activity of endogenous antioxidant enzymes while reducing oxidative stress markers . Specifically, it has been shown to:
-
Increase glutathione peroxidase (GSH-Px) activity
-
Enhance chloramphenicol acetyltransferase (CAT) function
-
Boost superoxide dismutase (SOD) activity
-
Improve total antioxidant capacity (T-AOC)
-
Reduce malondialdehyde (MDA) levels, a marker of lipid peroxidation
Signaling Pathway Modulation
Research indicates that vitexin rhamnoside upregulates the phosphorylation level of the PI3K/Akt signaling pathway in immunosuppressed mice . This pathway plays a crucial role in cellular growth, proliferation, and survival, suggesting potential molecular mechanisms underlying the compound's biological effects.
Absorption, Metabolism, and Bioavailability
Intestinal Absorption Characteristics
Vitexin rhamnoside demonstrates interesting absorption properties across the gastrointestinal tract. Research using in situ single-pass intestinal perfusion and in vitro everted gut sac models has yielded valuable insights into its absorption mechanism .
Regional Absorption
Studies reveal no significant differences in the absorption of vitexin rhamnoside across different intestinal segments (duodenum, jejunum, ileum, and colon), suggesting uniform absorption throughout the gastrointestinal tract .
Concentration Effects
The absorption of vitexin rhamnoside appears concentration-independent within the range of 0.05-0.5 mg/ml, as demonstrated by similar effective permeability coefficients (Peff) across this concentration range :
Concentration (mg/ml) | Peff (×10⁻⁵ cm/s) |
---|---|
0.05 | 2.48 ± 0.33 |
0.10 | 2.23 ± 0.67 |
0.25 | 2.18 ± 0.48 |
0.50 | 2.25 ± 0.17 |
Table 2: Effective permeability coefficients (Peff) of vitexin rhamnoside at different concentrations in rat jejunal perfusion
Transport Mechanisms
Studies using P-gp inhibitors (verapamil and digoxin) demonstrated significant increases in both Peff and apparent permeability coefficient (Papp) values for vitexin rhamnoside, confirming P-gp's role in limiting its absorption . This finding suggests potential strategies for enhancing vitexin rhamnoside bioavailability through co-administration with P-gp inhibitors.
Biopharmaceutical Classification
Based on its permeability characteristics, vitexin rhamnoside can be classified as a high-permeability class drug according to the Biopharmaceutical Classification System . This classification has important implications for formulation development and potential therapeutic applications.
Advanced Delivery Systems and Bioavailability Enhancement
Nanoencapsulation Technology
Recent advances in drug delivery systems have focused on improving the stability and bioavailability of vitexin rhamnoside through nanoencapsulation techniques . Research has demonstrated successful development of zein/pectin nanoparticles for encapsulating vitexin rhamnoside with enhanced properties.
Properties of Vitexin Rhamnoside Nanoparticles
The zein-vitexin rhamnoside-pectin nanoparticle delivery system exhibits several advantageous characteristics:
-
Improved pH and salt stability compared to unencapsulated vitexin rhamnoside
-
Enhanced sustained-release properties, allowing for prolonged bioactive effects
In Vitro and In Vivo Performance
In vitro digestion studies demonstrate that nanoencapsulated vitexin rhamnoside exhibits controlled release characteristics under simulated gastrointestinal conditions . In vivo intestinal perfusion experiments in rats revealed superior absorption properties, particularly in the duodenal segment, with the following parameters:
Parameter | Value |
---|---|
Absorption rate constant (Ka) | 0.830 ± 0.11 |
Apparent permeability coefficient (Papp) | 17.004 ± 1.09 |
Table 3: Absorption parameters of nanoencapsulated vitexin rhamnoside in rat duodenal segment
The significantly higher Papp value for the nanoencapsulated form compared to the free compound (approximately 17 × 10⁻⁵ cm/s versus 2.2-2.5 × 10⁻⁵ cm/s) demonstrates the substantial bioavailability enhancement achieved through this delivery system .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume